![molecular formula C24H28N4O B4728402 4-[(4-butyl-1-piperazinyl)carbonyl]-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4728402.png)
4-[(4-butyl-1-piperazinyl)carbonyl]-6-methyl-2-(2-pyridinyl)quinoline
Übersicht
Beschreibung
4-[(4-butyl-1-piperazinyl)carbonyl]-6-methyl-2-(2-pyridinyl)quinoline, also known as BMQ, is a small molecule compound that has been extensively studied for its potential use in various scientific research applications. BMQ is a quinoline derivative that has shown promising results in the field of medicinal chemistry due to its unique chemical structure and mechanism of action.
Wirkmechanismus
4-[(4-butyl-1-piperazinyl)carbonyl]-6-methyl-2-(2-pyridinyl)quinoline exerts its effects through a variety of mechanisms, including the inhibition of DNA synthesis and the inhibition of protein synthesis. This compound has been shown to bind to DNA and prevent the replication of cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to inhibit the production of reactive oxygen species, which can cause damage to cells and lead to neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(4-butyl-1-piperazinyl)carbonyl]-6-methyl-2-(2-pyridinyl)quinoline has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, this compound also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for the study of 4-[(4-butyl-1-piperazinyl)carbonyl]-6-methyl-2-(2-pyridinyl)quinoline, including the development of more potent derivatives with improved pharmacokinetic properties, the investigation of its potential use in the treatment of neurodegenerative diseases, and the exploration of its potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Wissenschaftliche Forschungsanwendungen
4-[(4-butyl-1-piperazinyl)carbonyl]-6-methyl-2-(2-pyridinyl)quinoline has been extensively studied for its potential use in various scientific research applications, including cancer research, infectious disease research, and neuroscience. This compound has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. In neuroscience, this compound has been shown to have potential as a neuroprotective agent, due to its ability to inhibit the production of reactive oxygen species.
Eigenschaften
IUPAC Name |
(4-butylpiperazin-1-yl)-(6-methyl-2-pyridin-2-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-3-4-11-27-12-14-28(15-13-27)24(29)20-17-23(22-7-5-6-10-25-22)26-21-9-8-18(2)16-19(20)21/h5-10,16-17H,3-4,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJKTWAQHQGOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-1-[4-(1-piperidinyl)benzoyl]piperidine](/img/structure/B4728319.png)
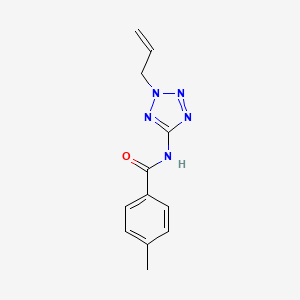
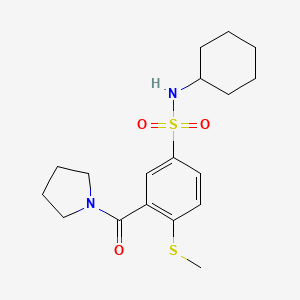
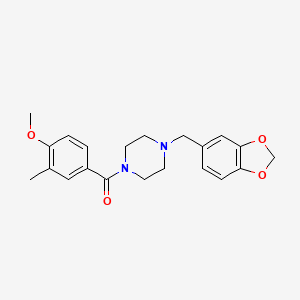
![1-allyl-4-[2-(4-chlorophenoxy)butanoyl]piperazine](/img/structure/B4728360.png)
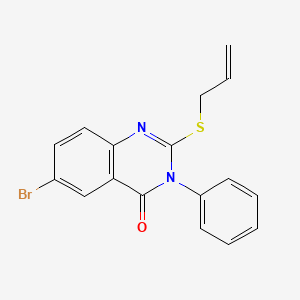
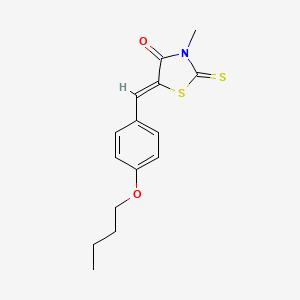
![dimethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}terephthalate](/img/structure/B4728387.png)

![ethyl N-[3-(3-chlorophenyl)acryloyl]glycinate](/img/structure/B4728399.png)
![2-{[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B4728400.png)
![N-cyclohexyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4728406.png)
![N'-[(4-bromo-2-thienyl)methylene]-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4728408.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4728413.png)